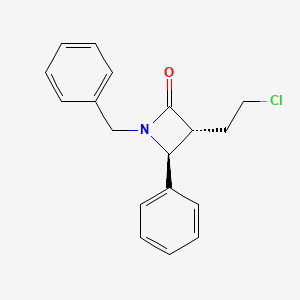
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: Benzylamine, 2-chloroethylamine, and phenylacetyl chloride.
Formation of Azetidinone Ring: The reaction between benzylamine and phenylacetyl chloride forms an intermediate, which then reacts with 2-chloroethylamine under basic conditions to form the azetidinone ring.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3R,4S) configuration.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes:
Optimizing Temperature and Pressure: Ensuring the reactions occur at optimal temperatures and pressures to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with sodium azide would yield azido derivatives.
科学研究应用
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of azetidinone derivatives and their potential therapeutic effects.
作用机制
The mechanism of action of (3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(3R,4S)-1-benzyl-3-(2-bromoethyl)-4-phenylazetidin-2-one: Similar structure but with a bromoethyl group instead of a chloroethyl group.
(3R,4S)-1-benzyl-3-(2-iodoethyl)-4-phenylazetidin-2-one: Similar structure but with an iodoethyl group.
Uniqueness
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is unique due to its specific chiral configuration and the presence of the chloroethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C18H18ClNO |
|---|---|
分子量 |
299.8 g/mol |
IUPAC 名称 |
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C18H18ClNO/c19-12-11-16-17(15-9-5-2-6-10-15)20(18(16)21)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2/t16-,17-/m1/s1 |
InChI 键 |
APIYWPJUIMTDRP-IAGOWNOFSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2[C@@H]([C@H](C2=O)CCCl)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)CCCl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















